WAY-312858

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

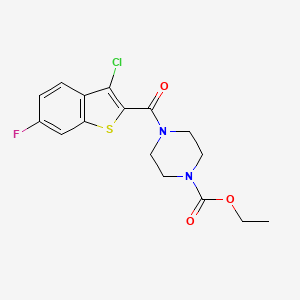

ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAURUBLPBWWRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-316606: A Comprehensive Technical Guide to its Discovery and History as an sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of WAY-316606, a potent small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). Initially investigated as a potential anabolic agent for osteoporosis, WAY-316606 has garnered significant attention for its ability to promote hair growth by modulating the Wnt/β-catenin signaling pathway. This document details the seminal experiments that led to its identification, including quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Introduction: The Wnt Signaling Pathway and sFRP-1

The Wnt signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. The canonical Wnt/β-catenin pathway is of particular interest in regenerative medicine. In its "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and differentiation.

Secreted Frizzled-Related Protein 1 (sFRP-1) is an endogenous antagonist of the Wnt signaling pathway. It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of FZD receptors. By binding directly to Wnt ligands, sFRP-1 prevents them from interacting with their receptors, thereby inhibiting the downstream signaling cascade.[1] Overexpression of sFRP-1 has been implicated in various pathological conditions, including certain cancers and bone disorders like osteoporosis.[2][]

Discovery of WAY-316606: From Osteoporosis to Hair Growth

Initial Development for Osteoporosis

WAY-316606 was originally developed by Wyeth Research as a potential anabolic agent for the treatment of osteoporosis.[4] The rationale was based on the understanding that inhibiting sFRP-1 would lead to an upregulation of Wnt signaling in bone, thereby promoting the function of osteoblasts, the cells responsible for bone formation.[5] This hypothesis was supported by studies showing that mice with a genetic deletion of sFRP-1 exhibit increased bone mass.

A high-throughput screening campaign was initiated to identify small molecule inhibitors of sFRP-1. This led to the discovery of the N-substituted piperidinyl diphenylsulfonyl sulfonamide scaffold, from which WAY-316606 (represented as compound 1 in the original publication) was identified as a lead candidate.[6]

A Serendipitous Link to Hair Growth

The journey of WAY-316606 towards becoming a potential hair loss treatment began with an unrelated observation: the hypertrichosis (excessive hair growth) induced by the immunosuppressant drug Cyclosporine A (CsA).[7][8] Intrigued by this side effect, researchers at the University of Manchester investigated the molecular mechanisms behind CsA's effects on hair follicles.[9][10]

Through microarray analysis of human scalp hair follicles treated with CsA, they discovered that CsA significantly down-regulated the expression of SFRP1 in the dermal papilla, a key signaling center in the hair follicle.[9][11] This finding provided a novel, non-immunological mechanism for CsA-induced hair growth and identified sFRP-1 as a promising therapeutic target for hair loss disorders.[11]

This led the researchers to search for a specific sFRP-1 inhibitor, and they identified WAY-316606 from the existing literature on osteoporosis research.[11] Subsequent ex vivo studies on human hair follicles demonstrated that WAY-316606 could indeed promote hair growth, validating sFRP-1 as a druggable target for alopecia.[9]

Mechanism of Action of WAY-316606

WAY-316606 functions as a direct inhibitor of sFRP-1. It binds to sFRP-1, preventing it from sequestering Wnt ligands.[4] This allows for the activation of the canonical Wnt/β-catenin signaling pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. belgraviacentre.com [belgraviacentre.com]

- 9. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 11. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

WAY-316606: A Technical Guide to Canonical Wnt Pathway Activation via sFRP-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By antagonizing sFRP-1, WAY-316606 effectively activates the canonical Wnt signaling pathway, a critical regulator of cellular proliferation, differentiation, and tissue homeostasis. Initially investigated for its potential in treating osteoporosis due to its anabolic effects on bone, WAY-316606 has garnered significant attention for its ability to promote hair growth. This document details the mechanism of action of WAY-316606, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue maintenance, including the regulation of bone density and hair follicle cycling.[] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. One of the endogenous negative regulators of this pathway is Secreted Frizzled-Related Protein 1 (sFRP-1), which functions by binding directly to Wnt ligands, thereby preventing their interaction with the Frizzled (Fzd) receptors and LRP5/6 co-receptors.[2][3]

WAY-316606 is a specific antagonist of sFRP-1. It was originally developed as a potential treatment for osteoporosis.[4][5] Subsequent research revealed its potent ability to stimulate hair growth in ex vivo human hair follicle models, positioning it as a promising candidate for the treatment of hair loss disorders.[4][5][6] This guide serves as a technical resource for professionals engaged in research and development involving WAY-316606 and the canonical Wnt signaling pathway.

Mechanism of Action

WAY-316606 functions by binding to sFRP-1 with high affinity, competitively inhibiting the binding of Wnt ligands to sFRP-1.[3][7] This action effectively liberates Wnt proteins, allowing them to bind to the Fzd/LRP5/6 receptor complex on the cell surface. The formation of the Wnt-Fzd-LRP5/6 complex initiates a downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[] In the nucleus, β-catenin acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes involved in cell proliferation and differentiation.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for WAY-316606 in various assays.

Table 1: Binding Affinity and Inhibitory/Activating Concentrations of WAY-316606

| Parameter | Value | Target/Assay | Cell Line/System | Reference |

| Kd | 0.08 μM | sFRP-1 | Purified human sFRP-1 | [9][10] |

| Kd | 1 μM | sFRP-2 | Purified human sFRP-2 | [9][10] |

| IC50 | 0.5 μM | sFRP-1 Inhibition | Fluorescence Polarization Binding Assay | [9][10] |

| EC50 | 0.65 μM | Wnt Signaling Activation | Wnt-Luciferase Reporter Assay | [9][10] |

| EC50 | ~1 nM | Bone Formation | Neonatal Murine Calvarial Assay | [9] |

Table 2: Efficacy of WAY-316606 in Biological Systems

| Biological Effect | Observation | Concentration | System | Reference |

| Bone Formation | Up to 60% increase in total bone area | Dose-dependent | Neonatal Murine Calvarial Assay | [9] |

| Hair Shaft Elongation | Significant increase as early as 2 days | Not specified | Ex vivo human hair follicles | [6] |

| Hair Shaft Keratin (B1170402) (K85) Expression | Significant up-regulation | Not specified | Ex vivo human hair follicles | [6] |

| Catagen Inhibition | Inhibition of spontaneous hair follicle regression | Not specified | Ex vivo human hair follicles |

Signaling Pathways and Experimental Workflow Visualizations

Canonical Wnt Signaling Pathway

Caption: Canonical Wnt signaling pathway in "OFF" and "ON" states.

sFRP-1 Inhibition of Wnt Signaling

Caption: sFRP-1 sequesters Wnt ligands, inhibiting pathway activation.

Mechanism of Action of WAY-316606

Caption: WAY-316606 inhibits sFRP-1, allowing Wnt signaling activation.

Experimental Workflow for Evaluating WAY-316606

Caption: A typical experimental workflow for the evaluation of WAY-316606.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay for sFRP-1 Inhibition

This assay quantitatively determines the binding affinity of WAY-316606 to sFRP-1.

-

Principle: A fluorescently labeled tracer that binds to sFRP-1 is used. When the tracer is bound to the larger sFRP-1 protein, it tumbles slower in solution, resulting in a higher fluorescence polarization signal. Unlabeled WAY-316606 competes with the tracer for binding to sFRP-1, causing a decrease in the polarization signal in a dose-dependent manner.

-

Materials:

-

Purified recombinant human sFRP-1 protein.

-

Fluorescently labeled tracer molecule that binds to sFRP-1.

-

WAY-316606.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Method:

-

Prepare a serial dilution of WAY-316606 in the assay buffer.

-

In each well of the microplate, add a fixed concentration of sFRP-1 and the fluorescent tracer.

-

Add the different concentrations of WAY-316606 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the WAY-316606 concentration and fitting the data to a sigmoidal dose-response curve.

-

TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activation

This cell-based assay measures the activation of the canonical Wnt pathway.

-

Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Wnt pathway activation.

-

Materials:

-

HEK293 or U2-OS cells stably transfected with a TCF/LEF-luciferase reporter construct.[11]

-

Cell culture medium and supplements.

-

WAY-316606.

-

Recombinant Wnt3a (as a positive control).

-

sFRP-1 (to demonstrate inhibition reversal).

-

Luciferase assay reagent (e.g., ONE-Glo).

-

White, opaque 96-well plates.

-

Luminometer.

-

-

Method:

-

Seed the reporter cells in the 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of WAY-316606. To demonstrate the reversal of sFRP-1 inhibition, co-treat cells with a fixed concentration of sFRP-1 and varying concentrations of WAY-316606.

-

Include appropriate controls: untreated cells, cells treated with Wnt3a alone, and cells treated with sFRP-1 alone.

-

Incubate the cells for a specified period (e.g., 16-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the fold change in luciferase activity relative to the untreated control and determine the EC50 value for WAY-316606.

-

Ex Vivo Human Hair Follicle Organ Culture

This assay assesses the effect of WAY-316606 on human hair growth.

-

Principle: Human hair follicles are microdissected from scalp skin and maintained in culture. This system allows for the direct measurement of hair shaft elongation and the analysis of cellular and molecular changes within the hair follicle in response to treatment.[12][13]

-

Materials:

-

Human scalp skin samples from cosmetic surgery.

-

William's E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.

-

WAY-316606.

-

24-well culture plates.

-

Dissecting microscope and fine forceps.

-

Imaging system for measuring hair shaft length.

-

-

Method:

-

Isolate individual anagen hair follicles from the subcutaneous fat of the scalp skin under a dissecting microscope.

-

Place one hair follicle per well in a 24-well plate containing supplemented William's E medium.

-

Treat the hair follicles with WAY-316606 at the desired concentrations. Include a vehicle control.

-

Culture the hair follicles for a period of 6-8 days, changing the medium every 2 days.

-

Measure the length of the hair shaft daily using an imaging system.

-

At the end of the culture period, the hair follicles can be harvested for further analysis, such as immunohistochemistry for keratin expression or gene expression analysis.

-

Murine Calvarial Organ Culture for Bone Formation

This ex vivo assay evaluates the osteogenic potential of WAY-316606.

-

Principle: Calvaria (skullcaps) from neonatal mice are cultured in vitro. The cells within the calvaria, primarily osteoblasts, continue to proliferate, differentiate, and form new bone, which can be quantified.[14][15]

-

Materials:

-

Neonatal mice (e.g., 2-4 days old).

-

BGJb medium supplemented with BSA, antibiotics, and β-glycerophosphate.

-

WAY-316606.

-

24-well culture plates.

-

Dissecting tools.

-

Staining solution for mineralized bone (e.g., Alizarin Red S).

-

Imaging system for quantification of bone formation.

-

-

Method:

-

Dissect the calvaria from neonatal mice.

-

Place each calvaria in a well of a 24-well plate containing the culture medium.

-

Treat the calvaria with different concentrations of WAY-316606. Include a vehicle control.

-

Culture for 5-7 days, changing the medium every 2-3 days.

-

At the end of the culture period, fix the calvaria and stain with Alizarin Red S to visualize mineralized bone.

-

Quantify the area of new bone formation using an imaging system and appropriate software.

-

Conclusion

WAY-316606 is a potent and specific inhibitor of sFRP-1 that activates the canonical Wnt signaling pathway. The quantitative data and experimental evidence to date demonstrate its significant potential as a therapeutic agent for conditions characterized by a need for anabolic stimulation, such as osteoporosis and hair loss. The experimental protocols outlined in this guide provide a framework for the further investigation and development of WAY-316606 and other Wnt pathway modulators. As research progresses, it will be crucial to conduct in vivo studies and eventually clinical trials to fully elucidate the therapeutic efficacy and safety profile of WAY-316606 in humans.

References

- 2. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt Antagonist SFRP1 Functions as a Secreted Mediator of Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newatlas.com [newatlas.com]

- 6. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 12. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing bone formation using mouse calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of WAY-316606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606, a small molecule originally investigated for osteoporosis, has garnered significant attention for its potential in hair loss treatment.[1][2][3] This technical guide provides an in-depth analysis of the molecular targets of WAY-316606, focusing on its mechanism of action as a modulator of the Wnt signaling pathway. We present a comprehensive summary of its binding affinities, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: Secreted Frizzled-Related Protein 1 (sFRP-1)

The principal molecular target of WAY-316606 is Secreted Frizzled-Related Protein 1 (sFRP-1).[2][4][5][6][7] sFRP-1 is a naturally occurring antagonist of the Wnt signaling pathway, a critical cascade involved in numerous developmental and regenerative processes, including hair follicle cycling.[5][8] By binding directly to Wnt ligands, sFRP-1 prevents their interaction with the Frizzled (Fzd) receptor and its co-receptor, Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), thereby inhibiting the downstream signaling cascade.[8][9][10]

WAY-316606 functions as a direct inhibitor of sFRP-1.[4][7] It binds to sFRP-1, preventing sFRP-1 from sequestering Wnt ligands.[9] This action effectively "releases the brakes" on Wnt signaling, leading to the activation of the canonical Wnt/β-catenin pathway.[6][9][11] The subsequent stabilization and nuclear translocation of β-catenin result in the transcription of Wnt target genes, which are crucial for promoting the anagen (growth) phase of the hair cycle and stimulating hair follicle activity.[5][10][12][13]

Secondary and Off-Target Activities

While sFRP-1 is the primary target, WAY-316606 has been shown to bind to sFRP-2, although with a significantly lower affinity (over 10 times weaker) than its affinity for sFRP-1.[7][14][15] Studies have indicated high selectivity of WAY-316606 for sFRP-1 over other sFRP family members like sFRP-5.[3][4] At a concentration of 2 μM, WAY-316606 inhibits approximately 40% of sFRP-1 activity, while only inhibiting sFRP-2 and sFRP-5 by about 5% and 2%, respectively.[3][4] Importantly, there are currently no known significant off-target effects reported for WAY-316606.[4]

Quantitative Data

The following tables summarize the quantitative data for the interaction of WAY-316606 with its molecular targets and its functional activity in various assays.

Table 1: Binding Affinity of WAY-316606 for sFRPs

| Target | Method | Value | Units |

| sFRP-1 | Fluorescence Polarization | IC50 = 0.5 | μM |

| sFRP-1 | - | KD = 0.08 | μM |

| sFRP-2 | - | KD = 1 | μM |

Table 2: Functional Activity of WAY-316606

| Assay | Cell Line/System | Value | Units |

| Wnt-Luciferase Activity | U2-OS Cells | EC50 = 0.65 | μM |

| Bone Formation | Neonatal Murine Calvarial Assay | EC50 ≈ 1 | nM |

Signaling Pathway

The following diagram illustrates the mechanism of action of WAY-316606 within the canonical Wnt signaling pathway.

Caption: WAY-316606 inhibits sFRP-1, promoting Wnt signaling.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the molecular targets of WAY-316606 are provided below.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is used to determine the binding affinity (IC50) of WAY-316606 for sFRP-1.

-

Principle: The assay measures the change in the polarization of fluorescently labeled light. A small, fluorescently labeled probe bound to the larger sFRP-1 protein will tumble slowly in solution, resulting in a high polarization value. When unlabeled WAY-316606 competes with the probe for binding to sFRP-1, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

Materials:

-

Purified human sFRP-1 protein

-

Fluorescent probe compound

-

WAY-316606

-

Assay buffer (e.g., PBS with 0.025% NP-40)

-

Black 96-well or 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of purified human sFRP-1 protein and the fluorescent probe in the assay buffer. The concentrations should be optimized based on the binding affinity of the probe for sFRP-1.

-

Add serial dilutions of WAY-316606 to the wells of the microplate.

-

Add the sFRP-1/probe mixture to each well.

-

Include control wells with only the sFRP-1/probe mixture (maximum polarization) and wells with only the probe (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the percent inhibition for each concentration of WAY-316606 and plot the data to determine the IC50 value.

-

Wnt Signaling Luciferase Reporter Assay

This cell-based assay is used to quantify the functional effect of WAY-316606 on the activation of the Wnt signaling pathway.

-

Principle: A reporter cell line (e.g., U2-OS or HEK293) is engineered to contain a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, and the amount of light produced is proportional to the pathway's activity.

-

Materials:

-

TCF/LEF luciferase reporter cell line (e.g., U2-OS or HEK293)

-

Cell culture medium and supplements

-

WAY-316606

-

Wnt3a conditioned medium (as a positive control)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., ONE-Glo)

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells into the 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of WAY-316606. Include untreated control wells and positive control wells treated with Wnt3a.

-

Incubate the cells for a specified period (e.g., 5-6 hours or overnight).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Plot the dose-response curve to determine the EC50 of WAY-316606.

-

Neonatal Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of WAY-316606 on bone formation.

-

Principle: Calvaria (skullcaps) from neonatal mice are cultured in the presence of WAY-316606. The effect on osteoblast activity and new bone formation is then quantified through histological analysis.

-

Materials:

-

Neonatal mice (e.g., 2-4 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium with supplements)

-

WAY-316606

-

6-well culture plates

-

Fixatives (e.g., 4% paraformaldehyde)

-

Stains for bone and osteoblasts (e.g., H&E, von Kossa)

-

Microscope and image analysis software

-

-

Procedure:

-

Aseptically dissect the calvaria from neonatal mice.

-

Place each calvaria in a well of a 6-well plate containing culture medium.

-

Treat the cultures with different concentrations of WAY-316606.

-

Incubate the cultures for a period of 4 to 7 days, changing the medium as required.

-

Fix the calvaria, dehydrate, and embed in paraffin.

-

Section the embedded tissue and mount on microscope slides.

-

Stain the sections to visualize bone matrix and osteoblasts.

-

Quantify the area of new bone formation and osteoblast numbers using image analysis software.

-

Ex Vivo Human Hair Follicle Organ Culture

This assay directly evaluates the effect of WAY-316606 on human hair growth.

-

Principle: Isolated human hair follicles are maintained in culture and treated with WAY-316606. Hair shaft elongation is measured over time as a direct indicator of hair growth.

-

Materials:

-

Human scalp skin samples (e.g., from facelift surgery)

-

Micro-dissection tools

-

Williams E medium supplemented with hydrocortisone, insulin, and L-glutamine

-

WAY-316606

-

24-well plates

-

Microscope with a calibrated eyepiece or imaging software

-

-

Procedure:

-

Micro-dissect individual anagen hair follicles from the scalp skin.

-

Place one hair follicle per well in a 24-well plate containing supplemented Williams E medium.

-

Treat the hair follicles with WAY-316606 at various concentrations.

-

Culture the hair follicles for a period of 6 to 8 days.

-

Measure the length of the hair shaft daily using a microscope.

-

At the end of the culture period, the hair follicles can be fixed and processed for histological or immunofluorescence analysis to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

-

Experimental Workflow

The following diagram outlines the typical experimental workflow for investigating the molecular targets and functional effects of WAY-316606.

Caption: Experimental workflow for WAY-316606 target validation.

Conclusion

WAY-316606 is a specific and potent inhibitor of sFRP-1, a key negative regulator of the Wnt signaling pathway. By antagonizing sFRP-1, WAY-316606 effectively stimulates Wnt/β-catenin signaling, which has been demonstrated to promote bone formation and, most notably, hair growth in ex vivo models. The well-defined mechanism of action and the availability of robust in vitro and ex vivo assays make WAY-316606 a valuable tool for research into Wnt signaling and a promising candidate for the development of novel therapeutics for hair loss disorders. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

- 1. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 3. hairguard.com [hairguard.com]

- 4. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Culture of Neonatal Mouse Calvarial Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Isolation and culture of neonatal mouse calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inverse.com [inverse.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. cancer-research-network.com [cancer-research-network.com]

WAY-316606: A Technical Guide on its Effects on Cellular Differentiation and Proliferation via Wnt Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a selective small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By inhibiting sFRP-1, WAY-316606 effectively activates Wnt signaling, a pathway crucial for numerous developmental processes, including cell proliferation, differentiation, and tissue regeneration.[1][2][] This technical guide provides an in-depth analysis of WAY-316606's mechanism of action and its documented effects on cellular differentiation and proliferation, with a primary focus on its impact on hair follicle cells and bone homeostasis. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and core signaling and experimental workflows are visualized.

Core Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt Signaling

The canonical Wnt/β-catenin signaling pathway is fundamental to regulating cell fate.[4] In its "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5]

sFRP-1 is a secreted protein that acts as a natural antagonist to this pathway. It possesses a cysteine-rich domain (CRD) homologous to the Wnt-binding site of the Frizzled (Fzd) receptor.[][6] By binding directly to Wnt ligands, sFRP-1 sequesters them, preventing their interaction with the Fzd/LRP5/6 co-receptor complex on the cell surface. This maintains the Wnt pathway in its inactive state.[]

WAY-316606 functions by binding directly to sFRP-1 (Kd = 0.08 μM), which competitively inhibits the binding of Wnt ligands to sFRP-1.[6][7] This frees Wnt ligands to engage their cellular receptors, leading to the disassembly of the β-catenin destruction complex. Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of Wnt target genes by associating with TCF/LEF transcription factors.[][5] This cascade ultimately stimulates cellular proliferation and differentiation in various tissues.

Effects on Cellular Proliferation and Differentiation

WAY-316606 has demonstrated significant effects on the proliferation and differentiation of various cell types, most notably in hair follicles and bone tissue.

Hair Follicle Growth and Proliferation

The Wnt/β-catenin pathway is a critical regulator of hair follicle development and cycling.[8] WAY-316606 promotes hair growth by stimulating the proliferation of key follicular cells, such as dermal papilla cells and keratinocytes.[1][2] Ex vivo studies on human scalp hair follicles have shown that treatment with WAY-316606 leads to a significant increase in hair shaft elongation and the expression of hair-specific keratins, such as Keratin 85 (K85).[8][9] It also inhibits the spontaneous transition of hair follicles into the regression phase (catagen).[9][10]

Bone Tissue Homeostasis: Osteoblast and Osteoclast Differentiation

WAY-316606 was initially investigated for its potential in treating osteoporosis due to the Wnt pathway's anabolic role in bone formation.[][11] It promotes the differentiation and activation of osteoblasts (bone-forming cells), leading to increased bone formation.[6][7] Conversely, recent studies have revealed that WAY-316606 also attenuates osteoclastogenesis—the differentiation and function of osteoclasts (bone-resorbing cells).[12][13] This dual action of promoting bone formation while inhibiting bone resorption makes it a compound of significant interest for metabolic bone diseases.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on WAY-316606.

Table 1: Binding Affinity and Potency of WAY-316606

| Parameter | Target/Assay | Value | Cell Line / System | Reference |

| Kd | sFRP-1 | 0.08 µM | Purified human sFRP-1 | [6][7] |

| Kd | sFRP-2 | 1 µM | Purified human sFRP-2 | [6][14] |

| IC50 | sFRP-1 Binding | 0.5 µM | Fluorescence Polarization Assay | [6][14] |

| EC50 | Wnt Signaling Activation | 0.65 µM | U2-OS Osteosarcoma Cells | [6][7] |

| EC50 | Bone Formation | ~1 nM | Neonatal Murine Calvarial Assay | [6][14] |

Table 2: Effects of WAY-316606 on Cellular Processes

| Cellular Process | Cell Type / System | Concentration(s) | Observed Effect | Reference |

| Hair Shaft Elongation | Human Hair Follicles (ex vivo) | Not specified | Significant increase vs. control from day 2 | [9] |

| Bone Formation | Murine Calvarial Assay (ex vivo) | Dose-dependent | Up to 60% increase in total bone area | [6][14] |

| Osteoclast Formation | Bone Marrow Macrophages (in vitro) | 6.25, 12.5, 25 µM | Dose-dependent inhibition of OC formation | [13] |

| sFRP-1 Inhibition | Biochemical Assay | 2 µM | ~40% inhibition | [9] |

| sFRP-2 Inhibition | Biochemical Assay | 2 µM | ~5% inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of WAY-316606.

Human Hair Follicle Ex Vivo Organ Culture

This protocol is used to assess the direct effect of compounds on human hair growth outside the body.

-

Isolation: Anagen-phase human scalp hair follicles are isolated from facelift or hair transplant surgery samples. Follicles are micro-dissected under a stereomicroscope.

-

Culture: Individual follicles are placed in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment: WAY-316606 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired final concentration. Control wells receive the vehicle alone.

-

Measurement: Hair shaft length is measured daily for 6-8 days using a calibrated eyepiece in an inverted microscope. The increase in length from day 0 is calculated.

-

Analysis: At the end of the culture period, follicles can be harvested for further analysis, such as immunofluorescence or gene expression analysis.

Wnt Signaling Luciferase Reporter Assay

This cell-based assay quantitatively measures the activation of the TCF/LEF transcription factors, a direct indicator of canonical Wnt pathway activity.

-

Cell Culture: U2-OS (human osteosarcoma) cells are seeded in 96-well plates.

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of WAY-316606. Cells are often co-treated with a Wnt ligand source (e.g., Wnt3a conditioned medium) to assess the compound's ability to potentiate the signal.

-

Lysis and Measurement: After 16-24 hours of treatment, cells are lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The fold change relative to the control is determined to quantify Wnt pathway activation.

In Vitro Osteoclastogenesis Assay

This assay assesses the impact of WAY-316606 on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

-

Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice. Bone Marrow Macrophages (BMMs), which are osteoclast precursors, are isolated by culturing the cells in the presence of M-CSF (Macrophage colony-stimulating factor).

-

Differentiation Induction: BMMs are seeded in 96-well plates and treated with RANKL (Receptor activator of nuclear factor kappa-B ligand) and M-CSF to induce differentiation into osteoclasts.

-

Treatment: Different concentrations of WAY-316606 (or vehicle control) are added to the culture medium along with the differentiation factors.

-

Staining: After 5-7 days, when multinucleated osteoclasts have formed in the control wells, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts.

-

Quantification: TRAP-positive, multinucleated (≥3 nuclei) cells are counted under a microscope to quantify osteoclast formation. The total area of TRAP staining can also be measured as an indicator of osteoclast activity.

Concluding Remarks

WAY-316606 is a potent and specific inhibitor of sFRP-1 that robustly activates the canonical Wnt/β-catenin signaling pathway. Its biological effects are profound, stimulating proliferation in hair follicle cells and exhibiting a dual, beneficial action on bone homeostasis by promoting osteoblast differentiation and inhibiting osteoclastogenesis. The "ligand-limited" mechanism of action, which only enhances signaling from endogenously present Wnt ligands, may offer a more controlled and potentially safer therapeutic strategy compared to direct, systemic Wnt agonists.[9] While originally developed for osteoporosis, its significant impact on hair follicle biology has opened a promising new avenue for the treatment of hair loss disorders.[9][11][15] Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and long-term safety profile for these applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. Development of small molecules targeting the Wnt pathway for the treatment of colon cancer: a high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 12. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

Unraveling the Structure-Activity Relationship of WAY-316606: A Technical Guide to a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of WAY-316606, a potent small-molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By antagonizing sFRP-1, an endogenous negative regulator of the Wnt signaling pathway, WAY-316606 promotes canonical Wnt/β-catenin signaling, a critical pathway implicated in bone formation and hair follicle development. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Structure-Activity Relationship Data

The development of WAY-316606 involved systematic modifications of a diphenylsulfonyl sulfonamide scaffold to optimize its binding affinity for sFRP-1 and its functional activity in cellular and ex vivo models. The following table summarizes the quantitative SAR data for WAY-316606 and its key analogs.

| Compound | R Group Modification | sFRP-1 Binding Affinity (KD, µM) | sFRP-1 Inhibition (IC50, µM) a | Wnt Signaling Activation (EC50, µM) b | Murine Calvarial Bone Formation (EC50, µM) |

| WAY-316606 | 4-piperidyl | 0.08 | 0.5 | 0.65 | ~0.001 |

| Analog 1 | 3-piperidyl | 0.35 | - | 3.9 | - |

| Analog 2 | 2-piperidyl | >10 | - | >25 | - |

| Analog 3 | N-methyl-4-piperidyl | 0.12 | - | 1.2 | - |

| Analog 4 | N-ethyl-4-piperidyl | 0.25 | - | 2.5 | - |

| Analog 5 | 4-pyridyl | 1.5 | - | 15 | - |

| Analog 6 | Phenyl | 5.0 | - | >25 | - |

a Determined by a fluorescence polarization binding assay. b Determined by a TCF-luciferase reporter gene assay in U2-OS cells. - Data not available.

Mechanism of Action: Wnt Signaling Pathway

WAY-316606 functions by directly binding to sFRP-1, thereby preventing sFRP-1 from sequestering Wnt ligands. This allows Wnt proteins to bind to their cell surface co-receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). The formation of the Wnt-Fzd-LRP5/6 complex initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cellular proliferation and differentiation.[1][2]

References

- 1. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-316606: A Technical Guide to its Impact on Gene Expression Downstream of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a key negative regulator of the canonical Wnt signaling pathway.[1][2] By binding to SFRP1, WAY-316606 prevents its interaction with Wnt ligands, thereby liberating Wnt proteins to engage with their Frizzled (FZD) receptors and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors.[2] This action effectively disinhibits the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin, which in turn modulates the transcription of a host of downstream target genes.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms of WAY-316606 and its quantifiable impact on gene expression, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action

The canonical Wnt signaling pathway is pivotal in a multitude of cellular processes, including proliferation, differentiation, and fate determination. In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. SFRP1 acts as an endogenous antagonist by sequestering Wnt ligands, thus maintaining the "off" state of the pathway.

WAY-316606 functions by directly binding to SFRP1, thereby preventing it from sequestering Wnt ligands.[2] This allows Wnt to bind to the FZD/LRP5/6 receptor complex, leading to the recruitment of Dishevelled (DVL) and the subsequent disassembly of the β-catenin destruction complex. As a result, unphosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus. Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3][4]

Impact on Downstream Gene Expression

The activation of the Wnt pathway by WAY-316606 leads to significant changes in the expression of numerous downstream target genes. The most well-documented of these are AXIN2 and LEF1, both of which are themselves components and indicators of active Wnt signaling.

Quantitative Gene Expression Data

The following table summarizes the observed changes in the mRNA levels of key Wnt target genes following treatment with WAY-316606. This data is primarily derived from studies on ex vivo human hair follicles.[3]

| Gene | Function in Wnt Pathway | Fold Change (mRNA) | Cell/Tissue Type | Reference |

| AXIN2 | Negative feedback regulator; scaffold protein in destruction complex | ~2.5-fold increase | Human Hair Follicle | [3] |

| LEF1 | Transcription factor that partners with β-catenin | ~2.0-fold increase | Human Hair Follicle | [3] |

Note: The fold changes are approximate and can vary depending on the experimental conditions and cell type.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Canonical Wnt Signaling Pathway

Caption: Canonical Wnt signaling pathway with and without WAY-316606.

Experimental Workflow for Gene Expression Analysis

References

- 1. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking the Wnt Pathway: A Technical Guide to the In Vitro Efficacy of WAY-316606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By antagonizing sFRP-1, an endogenous inhibitor of the Wnt signaling pathway, WAY-316606 effectively activates canonical Wnt/β-catenin signaling. This mechanism holds significant therapeutic potential, particularly in the fields of regenerative medicine and hair loss treatment. This document summarizes the quantitative efficacy data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Efficacy of WAY-316606

The in vitro potency of WAY-316606 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its efficacy across different experimental setups.

Table 1: Biochemical and Cell-Based Potency of WAY-316606

| Parameter | Description | Value | Cell Line / Assay Condition |

| IC₅₀ | Concentration for 50% inhibition of sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay |

| K | Dissociation constant for sFRP-1 | 0.08 µM | N/A |

| K | Dissociation constant for sFRP-2 | 1 µM | N/A |

| EC₅₀ | Concentration for 50% effective activation of Wnt signaling | 0.65 µM | U2-OS Osteosarcoma Cells (Wnt-Luciferase Reporter Assay) |

| EC₅₀ | Concentration for 50% effective increase in total bone area | ~1 nM | Neonatal Murine Calvarial Assay |

Table 2: Ex Vivo Efficacy of WAY-316606 in Human Hair Follicle Culture

| Parameter | Description | Observation | Treatment Concentration | Duration |

| Hair Shaft Elongation | Increase in the length of the hair shaft | Significant increase observed as early as 2 days | Not specified | 6 days |

| K85 Keratin (B1170402) Expression | Expression of a key hair shaft protein | Significantly upregulated | Not specified | 48 hours |

| Catagen Inhibition | Inhibition of the spontaneous hair follicle regression phase | Observed | Not specified | 6 days |

| β-catenin Activity | Activity of a key downstream effector of Wnt signaling | Enhanced in dermal papilla and pre-cortex keratinocytes | Not specified | 48 hours |

Core Signaling Pathway: Wnt/β-catenin Activation by WAY-316606

WAY-316606's primary mechanism of action is the potent and selective inhibition of sFRP-1.[1][2][3] In the canonical Wnt signaling pathway, sFRP-1 acts as a negative regulator by binding directly to Wnt ligands, preventing them from interacting with the Frizzled (Fz) and LRP5/6 co-receptors on the cell surface. By binding to sFRP-1, WAY-316606 prevents this interaction, thereby "releasing" Wnt ligands to activate their receptors.[4] This initiates a downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[5][6]

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to evaluate the efficacy of WAY-316606.

sFRP-1 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of WAY-316606 to disrupt the interaction between sFRP-1 and a fluorescently labeled Wnt-derived peptide.

a. Materials and Reagents:

-

Purified recombinant human sFRP-1 protein

-

Fluorescently labeled peptide tracer derived from a Wnt ligand

-

WAY-316606

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)

-

384-well black microplates

-

Plate reader with fluorescence polarization capabilities

b. Protocol:

-

Prepare a serial dilution of WAY-316606 in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled Wnt peptide and a fixed concentration of sFRP-1 to each well.

-

Add the various concentrations of WAY-316606 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no sFRP-1 (minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of WAY-316606 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt Signaling Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the activation of the Wnt/β-catenin pathway by quantifying the expression of a reporter gene (luciferase) under the control of a TCF/LEF responsive element.

a. Materials and Reagents:

-

U2-OS (or other suitable) cells stably transfected with a TCF/LEF-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

WAY-316606.

-

Wnt3a conditioned medium (as a positive control).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

b. Protocol:

-

Seed the TCF/LEF reporter cells into a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of WAY-316606 in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of WAY-316606. Include appropriate controls (vehicle, positive control with Wnt3a).

-

Incubate the plate for a specified period (e.g., 5-6 hours or overnight) at 37°C in a CO₂ incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the data to a control and plot the dose-response curve to determine the EC₅₀ value.

Ex Vivo Human Hair Follicle Organ Culture

This assay assesses the effect of WAY-316606 on human hair growth in a system that closely mimics the in vivo environment.

a. Materials and Reagents:

-

Human scalp skin samples from cosmetic surgery.

-

William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

WAY-316606.

-

24-well culture plates.

-

Dissecting microscope and sterile surgical instruments.

b. Protocol:

-

Isolate individual anagen VI hair follicles from human scalp skin under a dissecting microscope.

-

Place one hair follicle per well in a 24-well plate containing supplemented William's E medium.

-

Add WAY-316606 to the culture medium at the desired concentrations. Include a vehicle control.

-

Culture the hair follicles for 6-8 days at 37°C in a CO₂ incubator.

-

Measure the length of the hair shaft daily using an imaging software to assess hair elongation.

-

At the end of the culture period, the hair follicles can be harvested for further analysis, such as immunohistochemistry for keratin expression (e.g., K85) or analysis of hair cycle stage.

Conclusion

The preliminary in vitro and ex vivo data for WAY-316606 strongly support its role as a potent activator of the Wnt/β-catenin signaling pathway through the targeted inhibition of sFRP-1. The quantitative data demonstrate its efficacy at nanomolar to low-micromolar concentrations in stimulating Wnt signaling and promoting hair growth in human tissue. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of WAY-316606 and other Wnt pathway modulators for therapeutic applications.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for WAY-316606 in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the canonical Wnt signaling pathway.[1][2] By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby allowing Wnt proteins to bind to their Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors. This leads to the activation of the canonical Wnt/β-catenin signaling cascade, a critical pathway involved in numerous cellular processes, including cell proliferation, differentiation, and tissue regeneration.[3][4]

Initially investigated as a potential treatment for osteoporosis due to its anabolic effect on bone formation, WAY-316606 has garnered significant interest for its ability to promote hair growth.[1][5] In the context of hair follicle biology, activation of the Wnt/β-catenin pathway is crucial for stimulating dermal papilla cells and keratinocytes, promoting the anagen (growth) phase of the hair cycle.[3][6] These application notes provide detailed protocols for utilizing WAY-316606 in in vitro cell culture experiments to study its effects on Wnt signaling and cellular responses, particularly in cell types relevant to hair growth and bone biology.

Mechanism of Action

WAY-316606 functions as a competitive antagonist of Wnt binding to sFRP-1.[1] This inhibition of sFRP-1 leads to an increase in active Wnt signaling, resulting in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation.[7]

Data Presentation

The following tables summarize key quantitative data for WAY-316606 from various in vitro and ex vivo studies.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| sFRP-1 | 0.08 µM | [2] | |

| Functional Activity | |||

| EC50 (Wnt Signaling) | 0.65 µM | U2-OS Osteosarcoma Cells | [2] |

| Effective Concentration | |||

| Ex vivo Hair Follicle Culture | 2 µM | Human Scalp Hair Follicles | [1] |

| Experimental Finding | Cell Type/System | Treatment Conditions | Result | Reference |

| Increased Hair Shaft Elongation | Human Scalp Hair Follicles | 2 µM WAY-316606 for 6 days | Significant increase in hair shaft production.[1] | [1] |

| Enhanced Keratin 85 (K85) Expression | Human Scalp Hair Follicles | 2 µM WAY-316606 for 48 hours | Increased K85 protein expression, indicative of hair shaft formation.[1] | [1] |

| Inhibition of Catagen (Hair Follicle Regression) | Human Scalp Hair Follicles | 2 µM WAY-316606 for 6 days | A greater percentage of hair follicles remained in the anagen (growth) phase.[1] | [1] |

| Increased β-catenin Activity | Human Hair Pre-cortex Keratinocytes and Dermal Papilla Fibroblasts | 2 µM WAY-316606 for 48 hours | Enhanced β-catenin activity.[1] | [1] |

| Attenuation of Osteoclastogenesis and Bone Resorption | In vitro model | Not specified | WAY-316606 attenuated osteoclastogenesis and bone resorption.[8] | [8] |

Mandatory Visualizations

Caption: WAY-316606 Signaling Pathway.

References

- 1. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysing the impact of nucleo-cytoplasmic shuttling of β-catenin and its antagonists APC, Axin and GSK3 on Wnt/β-catenin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Transient activation of β-catenin signaling in cutaneous keratinocytes is sufficient to trigger the active growth phase of the hair cycle in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of WAY-316606 in Murine Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a known antagonist of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4][] This pathway plays a crucial role in bone metabolism, with its activation promoting osteoblast differentiation and bone formation.[1][][6] By inhibiting SFRP1, WAY-316606 effectively activates Wnt signaling, leading to increased bone mass.[1] This makes it a promising therapeutic candidate for treating bone loss disorders such as osteoporosis. Preclinical studies utilizing murine models of osteoporosis are essential for evaluating the efficacy and mechanism of action of WAY-316606. This document provides detailed application notes and protocols for its use in such models.

Mechanism of Action: Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is a key regulator of bone formation. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. The binding of Wnt proteins to their receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in osteoblastogenesis. SFRP1 acts as an antagonist by binding directly to Wnt ligands, preventing them from interacting with their receptors. WAY-316606 inhibits SFRP1, thereby restoring Wnt signaling and promoting bone formation.[1][][6]

Wnt/β-catenin Signaling Pathway and the Role of WAY-316606

Caption: WAY-316606 inhibits SFRP1, allowing Wnt to activate bone formation.

Murine Models of Osteoporosis

The most common and well-established murine model for postmenopausal osteoporosis is the ovariectomized (OVX) mouse.[7] Bilateral ovariectomy induces estrogen deficiency, leading to increased bone resorption and subsequent bone loss, closely mimicking the human condition.[7]

Experimental Protocols

Ovariectomy (OVX) Surgery in Mice

Objective: To induce an osteoporotic phenotype by simulating postmenopausal estrogen deficiency.

Materials:

-

Female mice (e.g., C57BL/6, 8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, wound clips)

-

Antiseptic solution and sterile gauze

-

Warming pad

Procedure:

-

Anesthetize the mouse using an approved protocol.

-

Shave and sterilize the surgical area on the dorsal side.

-

Make a small midline skin incision on the back.

-

Locate the ovaries in the retroperitoneal space.

-

Ligate the ovarian blood vessels and fallopian tubes.

-

Excise the ovaries.

-

Suture the muscle layer and close the skin incision with wound clips.

-

Administer post-operative analgesics and monitor the animal's recovery on a warming pad.

-

Allow for a period of bone loss (typically 4-6 weeks) before commencing treatment.

Administration of WAY-316606

Objective: To deliver WAY-316606 to the osteoporotic mice.

Note: Specific dosage and administration route for WAY-316606 in OVX mice are not yet consistently published. The following is a general guideline based on typical small molecule administration in mice. Dose-response studies are recommended.

Materials:

-

WAY-316606

-

Vehicle solution (e.g., DMSO, PEG, saline)

-

Syringes and needles appropriate for the chosen route of administration

Procedure (Example for Subcutaneous Injection):

-

Dissolve WAY-316606 in the appropriate vehicle to the desired concentration.

-

Gently restrain the mouse.

-

Lift the skin on the back to form a tent.

-

Insert the needle into the base of the tented skin.

-

Inject the solution subcutaneously.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Administer daily or as determined by the experimental design for a period of several weeks (e.g., 4-8 weeks).

Experimental Workflow

Caption: Workflow for evaluating WAY-316606 in an OVX mouse model.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Micro-CT Analysis of Femoral Trabecular Bone

| Group | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) | Trabecular Separation (Tb.Sp, µm) |

| Sham | ||||

| OVX + Vehicle | ||||

| OVX + WAY-316606 |

Table 2: Bone Histomorphometry

| Group | Mineral Apposition Rate (MAR, µm/day) | Bone Formation Rate (BFR/BS, µm³/µm²/day) | Osteoclast Surface/Bone Surface (Oc.S/BS, %) |

| Sham | |||

| OVX + Vehicle | |||

| OVX + WAY-316606 |

Table 3: Serum Bone Turnover Markers

| Group | P1NP (ng/mL) | CTX-1 (ng/mL) |

| Sham | ||

| OVX + Vehicle | ||

| OVX + WAY-316606 |

P1NP: Procollagen type I N-terminal propeptide (marker of bone formation)[8] CTX-1: C-terminal telopeptide of type I collagen (marker of bone resorption)[8]

Key Experimental Methodologies

Micro-Computed Tomography (Micro-CT) Analysis

Objective: To non-invasively quantify three-dimensional bone microarchitecture.

Protocol:

-

Anesthetize the mouse.

-

Secure the mouse in the micro-CT scanner.

-

Perform a high-resolution scan of the desired skeletal site (e.g., distal femur, lumbar vertebrae).

-

Reconstruct the 3D images from the scan data.

-

Define a region of interest (ROI) in the trabecular bone for analysis.

-

Calculate key bone morphometric parameters, including BV/TV, Tb.N, Tb.Th, and Tb.Sp.

Bone Histomorphometry

Objective: To quantitatively assess cellular and dynamic aspects of bone remodeling.

Protocol:

-

Administer fluorescent labels (e.g., calcein (B42510) and alizarin (B75676) red) at specific time points before tissue collection to mark areas of active bone formation.

-

Euthanize the mice and dissect the bones of interest (e.g., femurs, tibiae).

-

Fix the bones in formalin and embed them in plastic (e.g., methyl methacrylate).

-

Cut undecalcified sections using a microtome.

-

Stain sections for static parameters (e.g., toluidine blue for osteoid and osteoblasts, TRAP stain for osteoclasts).

-

Analyze unstained sections under a fluorescence microscope to measure the distance between the fluorescent labels for dynamic parameters (e.g., MAR, BFR).

Serum Biomarker Analysis

Objective: To measure systemic markers of bone formation and resorption.

Protocol:

-

Collect blood from the mice via an appropriate method (e.g., cardiac puncture, tail vein).

-

Separate the serum by centrifugation.

-

Store serum samples at -80°C until analysis.

-

Use commercially available ELISA kits to quantify the levels of bone turnover markers such as P1NP and CTX-1.

Conclusion

WAY-316606 presents a promising anabolic strategy for the treatment of osteoporosis through the inhibition of SFRP1 and subsequent activation of the Wnt/β-catenin signaling pathway. The protocols and application notes provided here offer a framework for the preclinical evaluation of WAY-316606 in murine models of osteoporosis. Rigorous experimental design and careful execution of these methodologies are crucial for obtaining reliable and translatable data for future drug development.

References

- 1. SFRP1-Silencing GapmeR-Loaded Lipid-Polymer Hybrid Nanoparticles for Bone Regeneration in Osteoporosis: Effect of Dosing and Targeting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hairguard.com [hairguard.com]

- 3. belgraviacentre.com [belgraviacentre.com]

- 4. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 6. Development of micro-CT protocols for in vivo follow-up of mouse bone architecture without major radiation side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocytogen.com [biocytogen.com]

- 8. Metabolomic Associations with Serum Bone Turnover Markers - PMC [pmc.ncbi.nlm.nih.gov]

Preparing WAY-316606 Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of WAY-316606 stock solutions in a laboratory setting. WAY-316606 is a potent and selective inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an antagonist of the Wnt signaling pathway.[1][2][3] By inhibiting sFRP-1, WAY-316606 activates canonical Wnt/β-catenin signaling, making it a valuable tool for research in areas such as bone metabolism, hair growth, and other Wnt-related biological processes.[1][2][4][5][6]

Physicochemical and Biological Properties

A summary of the key quantitative data for WAY-316606 is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of WAY-316606

| Property | Value | Reference |

| CAS Number | 915759-45-4 | [1][7][8] |

| Molecular Formula | C₁₈H₁₉F₃N₂O₄S₂ | [1][7][8] |

| Molecular Weight | 448.48 g/mol | [1][7][8] |

| Appearance | Crystalline solid | [9] |

Table 2: Solubility of WAY-316606

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 44.8 mg/mL; up to 100 mg/mL (222.98 mM) | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility. Sonication or gentle warming can aid dissolution. | [1][7][8][9][10][11] |

| Ethanol | ≥ 6.26 mg/mL; up to 9 mg/mL | Gentle warming and sonication may be required. | [1][7] |

| Water | Insoluble | [1][7][8] | |

| DMF | 3 mg/mL | [9] | |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [9] |

Table 3: Biological Activity of WAY-316606

| Parameter | Value | Cell/Assay System | Reference |

| sFRP-1 Binding Affinity (Kd) | 0.08 µM | [1][10] | |

| sFRP-1 Inhibition (IC₅₀) | 0.5 µM | Fluorescence polarization binding assay | [9][10] |

| Wnt Signaling Activation (EC₅₀) | 0.65 µM | U2-OS osteosarcoma cells (Wnt-Luciferase activity) | [1][10] |

| Bone Formation (EC₅₀) | ~1 nM | Neonatal murine calvarial assay | [10][11] |

Wnt/β-catenin Signaling Pathway Activation by WAY-316606

WAY-316606 functions by directly binding to sFRP-1, preventing it from sequestering Wnt ligands. This allows Wnt proteins to bind to their Frizzled (FZD) and LRP5/6 co-receptors on the cell surface, initiating the canonical Wnt signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.

References

- 1. apexbt.com [apexbt.com]

- 2. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides. | Semantic Scholar [semanticscholar.org]

- 4. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WAY 316606 | Wnt/beta-catenin | TargetMol [targetmol.com]

Application of WAY-316606 in Organoid Culture Systems: Activating Wnt Signaling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a potent antagonist of the canonical Wnt/β-catenin signaling pathway. By binding to SFRP1, WAY-316606 prevents its interaction with Wnt ligands, thereby promoting Wnt signaling.[1][2][3] The Wnt pathway is fundamental to embryonic development, stem cell maintenance, and tissue regeneration. In the context of organoid cultures, which are three-dimensional structures derived from stem cells that mimic the architecture and function of native organs, modulation of the Wnt pathway is often critical for their growth and development.

Initially developed for the treatment of osteoporosis due to its anabolic effects on bone formation, WAY-316606 has gained significant attention for its dramatic stimulatory effect on human hair follicles in organoid culture, promoting hair growth by activating Wnt/β-catenin signaling.[4][5][6] This well-documented application in a mini-organ system highlights its potential utility across a broader range of organoid models where Wnt pathway activation is desirable.

These application notes provide a comprehensive overview of the established use of WAY-316606 in hair follicle organoid culture and propose potential applications in other organoid systems, such as intestinal and cancer organoids, based on the pivotal role of Wnt signaling in their biology. Detailed protocols and quantitative data are presented to guide researchers in utilizing this compound for their specific research needs.

Mechanism of Action: WAY-316606 and the Wnt/β-catenin Pathway